RuBi-Glutamate - 2417096-44-5

RuBi-Glutamate

Catalog Number: EVT-2659898
CAS Number: 2417096-44-5
Molecular Formula: C28H32F12N5Na2O4P3Ru
Molecular Weight: 970.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RuBi-Glutamate is a ruthenium-bipyridine-trimethylphosphine caged glutamate . It can be excited by visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds .

Future Directions
  • Combining with Other Techniques: Integrating RuBi-Glutamate uncaging with other advanced imaging and electrophysiological techniques, such as voltage-sensitive dye imaging and multi-electrode arrays, would provide a more comprehensive understanding of neuronal circuit function. []

RuBi-GABA

Compound Description: RuBi-GABA (ruthenium-bipyridine-trimethylphosphine gamma-aminobutyric acid) is a caged form of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) []. Similar to RuBi-Glutamate, it can be photoactivated to release GABA, allowing for the controlled inhibition of neuronal activity [].

Relevance: RuBi-GABA is structurally analogous to RuBi-Glutamate, sharing the same ruthenium-bipyridine-trimethylphosphine photolabile protecting group. The difference lies in the neurotransmitter being caged: GABA in RuBi-GABA and glutamate in RuBi-Glutamate. This makes RuBi-GABA a useful tool for studying inhibitory circuits in comparison to the excitatory effects of RuBi-Glutamate [].

Glutamate

Compound Description: Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system [, , ]. It plays a crucial role in synaptic plasticity, learning, and memory []. Dysregulation of glutamate levels is implicated in various neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease [, ].

Relevance: RuBi-Glutamate acts as a caged form of glutamate. Upon photoactivation, it releases glutamate, enabling precise spatiotemporal control over its actions []. This makes RuBi-Glutamate a powerful tool for studying glutamatergic signaling and its implications in neuronal function and dysfunction.

Caged Glutamate Compounds

Compound Description: Besides RuBi-Glutamate, other caged glutamate compounds are mentioned in the provided papers. These compounds, while not explicitly named, are based on different photochemical cages compared to the ruthenium-based cage of RuBi-Glutamate [].

Relevance: These unnamed caged glutamate compounds highlight the need for tools like RuBi-Glutamate that offer improved properties such as compatibility with visible light, higher quantum efficiency, and reduced interference with GABAergic transmission [].

Source and Classification

RuBi-Glutamate is classified as a caged glutamate compound, which falls under the broader category of photolabile protecting groups used in chemical biology. It is synthesized from ruthenium complexes and glutamate, making it a part of transition metal coordination chemistry. The compound has been developed to overcome limitations associated with traditional caged compounds, such as MNI-glutamate, by providing enhanced specificity and reduced nonspecific effects during neuronal activation .

Synthesis Analysis

Methods and Technical Details

The synthesis of RuBi-Glutamate involves several key steps that utilize ruthenium-bipyridine complexes. The process typically includes:

  1. Formation of the Ruthenium Complex: The initial step involves synthesizing the ruthenium-bipyridine complex by coordinating ruthenium with two bidentate ligands (bipyridine) and trimethylphosphine.
  2. Attachment of Glutamate: L-glutamate is then coordinated to the ruthenium center through its amino group. This step may involve coupling reactions that ensure the stability of the final product.
  3. Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high yield and purity suitable for biological applications.
Molecular Structure Analysis

Structure and Data

RuBi-Glutamate features a central ruthenium atom coordinated by two bipyridine ligands and one trimethylphosphine molecule, with L-glutamate attached through its amino group. The molecular structure can be represented as follows:

  • Chemical Formula: [Ru(bpy)2(PMe3)(Glu)]2+[Ru(bpy)_2(PMe_3)(Glu)]^{2+}

Where:

  • bpybpy = 2,2'-bipyridine
  • PMe3PMe_3 = trimethylphosphine
  • GluGlu = L-glutamate

The compound exhibits high quantum efficiency for light activation, allowing for effective glutamate release upon excitation at visible wavelengths (e.g., 473 nm) or near-infrared wavelengths (e.g., 800 nm) with a quantum yield of approximately 0.13 at pH 7 .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving RuBi-Glutamate is its photolysis upon exposure to light, which leads to the cleavage of the bond between the ruthenium complex and glutamate. This reaction can be described as follows:

  1. Photon Absorption: Upon absorbing one photon of visible light or two near-infrared photons, RuBi-Glutamate transitions from its ground state to an excited state.
  2. Dissociation: The excited state undergoes rapid dissociation, releasing free glutamate within nanoseconds.

This mechanism allows researchers to control the timing and location of glutamate release in biological experiments, making it a powerful tool for studying synaptic activity .

Mechanism of Action

Process and Data

The mechanism of action for RuBi-Glutamate involves several steps:

  1. Light Activation: When exposed to specific wavelengths of light, RuBi-Glutamate undergoes photochemical changes that lead to the release of glutamate.
  2. Receptor Activation: The released glutamate then binds to its receptors on adjacent neurons or glial cells, initiating downstream signaling pathways.
  3. Neuronal Response: This binding results in depolarization of neurons and subsequent neurotransmission processes.

Experimental data indicate that using concentrations around 300 μM of RuBi-Glutamate can significantly activate glutamatergic receptors in neuronal slices, demonstrating its effectiveness in eliciting physiological responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RuBi-Glutamate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH levels.
  • Stability: The compound remains stable under standard laboratory conditions but is sensitive to light exposure prior to activation.
  • Quantum Yield: Approximately 0.13 at pH 7 indicates efficient photorelease capabilities.
  • Extinction Coefficient: Greater than 4,000 M1^{-1}cm1^{-1} at 473 nm suggests strong absorption characteristics suitable for photonic applications .
Applications

Scientific Uses

RuBi-Glutamate has several important applications in neuroscience research:

  1. Synaptic Research: It is used to study synaptic transmission by enabling precise control over neurotransmitter release at specific locations within neural circuits.
  2. Functional Mapping: Researchers utilize RuBi-Glutamate for functional mapping of neuronal circuits, allowing them to visualize how neurons communicate under various conditions.
  3. Optogenetics: This compound complements optogenetic techniques by providing an additional layer of control over neuronal activity without the need for genetically encoded proteins.
Introduction to Caged Neurotransmitters in Neuroscience

Historical Development of Photolabile Glutamate Analogs

The evolution of caged glutamate compounds has been driven by persistent limitations in photochemical properties and biological compatibility:

  • First-Generation UV-Sensitive Probes: Ortho-nitrobenzyl derivatives dominated early development, including compounds such as 7-nitroindolinyl (NI)- and 4-methoxy-7-nitroindolinyl (MNI)-caged glutamate. While effective for one-photon uncaging, these compounds required high concentrations (1-5 mM) for biological experiments. Critically, they exhibited significant off-target effects, including blockade of GABA~A~ receptors at concentrations necessary for effective two-photon uncaging. This limitation fundamentally constrained studies of inhibitory circuits and promoted epileptiform activity in neural tissue [1] [6].

  • Two-Photon Optimized Derivatives: The introduction of 4-methoxy-7-nitroindolinyl-caged glutamate represented a significant advancement for two-photon applications due to its improved two-photon absorption cross-section (δ~u~ ≈ 0.11 GM at 720 nm). Nevertheless, it retained the GABAergic antagonism and phototoxicity inherent to nitroaromatic chromophores. Other compounds like brominated hydroxycoumarin (Bhc)-glutamate and dimethoxy-nitrophenyl (DMNPE)-glutamate improved two-photon sensitivity but introduced new limitations, including slow release kinetics (τ > 10 ms for Bhc-Glu) or low water solubility [6].

  • Transition to Visible-Light Chromophores: Ruthenium-bipyridine complexes emerged as a revolutionary phototrigger platform based on pioneering work by Zayat et al. (2003). Unlike nitroaromatic compounds, ruthenium polypyridyl complexes absorb visible light (λ~max~ ≈ 450 nm), enabling deeper tissue penetration and reduced photodamage. This chemistry formed the basis for RuBi-Glutamate ((bis(2,2'-Bipyridine-N,N')trimethylphosphine)-(S)-1-aminopropane-1,3-dicarboxylic acid ruthenium(2+) complex sodium hexafluorophosphate salt), first characterized biologically by Fino et al. in 2009 [1] [3] [7].

Table 1: Comparative Properties of Key Caged Glutamate Compounds

CompoundExcitation Wavelength (1P/2P)Quantum Yield (Φ)Two-Photon Cross Section (δ~u~ in GM)Working ConcentrationPrimary Limitation
MNI-Glutamate340-360 nm / 720 nm0.05-0.07~0.11 GM (720 nm)1-5 mMGABA~A~ antagonism (>500 µM)
Bhc-Glutamate365 nm / 740 nm0.019~50 GM (740 nm)0.5-2 mMSlow release kinetics (τ~release~ ≈10 ms)
RuBi-Glutamate450 nm / 800 nm0.12~0.2 GM (800 nm)150-300 µMModerate aqueous solubility (20 mM)

RuBi-Glutamate's synthesis exploits ruthenium's versatile coordination chemistry. Glutamate acts as a bidentate ligand coordinated to the ruthenium center within a Ru(II)(bpy)~2~(PMe~3~) complex (where bpy = 2,2'-bipyridine). Photoexcitation with visible (450 nm) or near-infrared (800 nm, two-photon) light promotes the complex to a dissociative metal-centered triplet state, resulting in heterolytic cleavage of the Ru-O (glutamate carboxylate) bond and glutamate release within <50 nanoseconds. This ultrafast release rivals synaptic transmission timescales, enabling physiological fidelity in neuronal activation studies [1] [2] [7].

Role of RuBi-Glutamate in Advancing Optopharmacology

RuBi-Glutamate has transformed experimental paradigms in cellular and systems neuroscience through its unique combination of photochemical and biological properties:

  • Overcoming GABAergic Circuit Interference: A fundamental breakthrough lies in RuBi-Glutamate's minimal interaction with inhibitory neurotransmission. At concentrations effective for two-photon uncaging (300 µM), RuBi-Glutamate exhibits negligible blockade of GABA~A~ receptor-mediated currents. This permits simultaneous optical excitation and inhibition within the same neural circuit—an experimental impossibility with MNI-glutamate at millimolar concentrations. Consequently, RuBi-Glutamate enables studies of inhibitory connectivity, disinhibition, and network balance without pharmacologically-induced hyperexcitability [1] [7].

  • Achieving Synapse-Specific Resolution: Two-photon uncaging (λ = 800 nm) of RuBi-Glutamate achieves unprecedented spatial precision (~0.5 µm). Positioning the laser focus ~0.2 µm adjacent to dendritic spines generates excitatory postsynaptic currents (EPSCs) mimicking endogenous synaptic events in amplitude (AMPA: -7.5 ± 0.9 pA; NMDA: -32.1 ± 3.8 pA at +40 mV) and kinetics (10-90% rise time ≈ 1-2 ms; decay τ ≈ 5-10 ms for AMPA). This capability underpins functional mapping of glutamate receptor subtypes within individual spines and investigation of spine-specific plasticity rules without confounding activation of neighboring synapses [1] [7].

  • Enabling All-Optical Circuit Interrogation: Combining RuBi-Glutamate uncaging with calcium imaging or optogenetic inhibition creates closed-loop, all-optical experimental platforms. For example, multiplexed two-photon excitation via diffractive optical elements enables simultaneous uncaging at multiple sites (e.g., 5 beamlets per subtarget, 8 subtargets per neuron) to depolarize and fire pyramidal neurons with single-cell precision. This technique facilitates mapping of excitatory connectivity and probing of input integration rules within dendritic arbors at network-relevant timescales [1] [4].

Table 2: Applications of RuBi-Glutamate Uncaging in Neural Circuit Mapping

ApplicationExperimental ConfigurationKey FindingCitation
Spine-Specific Receptor MappingFocal uncaging (0.5 µm spot, 2 ms pulse) on spinesDemonstrated uniform AMPAR distribution but variable NMDAR density across spines [7]
Inhibitory Circuit MappingCombined RuBi-Glu uncaging + GABAergic optogeneticsRevealed dense non-specific connectivity of parvalbumin interneurons [7]
Wireless Photopharmacology in vivoRuBi-Glu delivery + 473 nm LED in wireless deviceControlled motor behaviors via photolysis in freely moving mice [4]
Trigeminal Pain Circuit AnalysisRuBi-Glu uncaging in thalamocortical slicesIdentified PVT→ACC glutamatergic circuit modulating neuropathic pain [5]
  • Facilitating In Vivo Photopharmacology: RuBi-Glutamate's visible-light sensitivity enables integration into minimally invasive wireless platforms. Recent devices incorporate microfluidic drug delivery co-localized with µ-LEDs (λ = 473 nm), enabling precise photolysis in freely moving animals. For example, photolysis of RuBi-Glutamate in the periaqueductal gray (300 µM) using a 6×6 grid stimulation paradigm evoked localized neuronal firing and controlled motor behaviors, demonstrating the compound's utility for behavioral neuroscience without fiber-optic tethers [4] [7].

  • Illuminating Disease-Relevant Circuitry: RuBi-Glutamate uncaging has elucidated pathological signaling in models of neurological disorders. Optogenetic activation combined with RuBi-Glutamate photolysis revealed hyperexcitability in thalamocortical projections from the anterior paraventricular thalamus (aPVT) to the anterior cingulate cortex (ACC) in trigeminal neuropathic pain. This effect was blocked by N-methyl-D-aspartate receptor antagonism, implicating glutamatergic plasticity in pain chronification [5].

The ongoing development of ruthenium-based caged compounds (e.g., RuBi-GABA for inhibitory manipulation) extends this photochemical platform to multiplexed control of excitation and inhibition. As optopharmacology evolves toward greater physiological relevance and behavioral integration, RuBi-Glutamate remains pivotal for dissecting neural computation at synaptic, cellular, and circuit levels with ever-increasing precision [3] [8].

Properties

CAS Number

2417096-44-5

Product Name

RuBi-Glutamate

IUPAC Name

disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate

Molecular Formula

C28H32F12N5Na2O4P3Ru

Molecular Weight

970.55

InChI

InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2

InChI Key

SQQVSHWHIPVYSZ-UHFFFAOYSA-L

SMILES

CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.